An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethyl Nitrate
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoethyl Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl nitrate, also known as nitrolamine or itramin, is an organic nitrate ester with significant vasodilatory properties.[1] It is the product of the formal condensation of ethanolamine with nitric acid.[1] This compound has been investigated for its potential therapeutic applications, particularly in the treatment of angina pectoris and ischemic heart disease, due to its ability to generate nitric oxide (NO) and induce vasodilation.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of 2-aminoethyl nitrate, its synthesis, and its mechanism of action.
Physicochemical Properties
The fundamental physicochemical properties of 2-aminoethyl nitrate are summarized in the tables below. It is important to note that while some experimental data is available, certain parameters are based on predicted values due to a lack of comprehensive experimental studies in publicly accessible literature.
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [CymitQuimica] |
| Molecular Formula | C₂H₆N₂O₃ | [1][2] |
| Molecular Weight | 106.08 g/mol | [1][2] |
| Boiling Point (Predicted) | 164.1 ± 23.0 °C | [ChemicalBook] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [ChemicalBook] |
| Solubility | Soluble in water and polar organic solvents. | [CymitQuimica] |
Chemical and Stability Properties
| Property | Value/Information | Source |
| IUPAC Name | 2-aminoethyl nitrate | [1] |
| Synonyms | Aminoethyl nitrate, Itramin, Nitrolamine, 2-Nitratoethylamine | [1][3] |
| pKa (Predicted) | 6.59 ± 0.10 | [ChemicalBook] |
| Stability | Sensitive to heat and shock; potentially hazardous. | [CymitQuimica] |
Experimental Protocols
General Synthesis of 2-Aminoethyl Nitrates
A general method for the synthesis of 2-aminoethyl nitrates involves the reaction of a corresponding 2-aminoethanol with nitric acid. A more specific, though still general, procedure for a related reaction involves the use of an acyl chloride and a 2-aminoethyl nitrate salt in the presence of a base.
Materials:
-
Acyl chloride (e.g., benzoyl chloride)
-
2-Aminoethyl nitrate salt
-
Triethylamine
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A suspension of the 2-aminoethyl nitrate salt (25 mmol) and the acyl chloride (25 mmol) is prepared in dichloromethane (50 ml) and cooled in an ice bath.
-
Triethylamine (75 mmol) is added slowly to the stirred suspension.
-
The reaction mixture is stirred and allowed to proceed.
-
After the reaction is complete, the mixture is washed with water (2 x 20 ml).
-
The organic layer is separated and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization from ethanol.[4]
Purification
Purification of 2-aminoethyl nitrate can be challenging due to its potential instability. Distillation under reduced pressure is a common method for purifying liquid organic compounds and would be a suitable approach for 2-aminoethyl nitrate, provided that heating is carefully controlled to avoid decomposition. Recrystallization from a suitable solvent such as ethanol is an alternative if the compound is a solid at room temperature or forms a stable salt.[4]
Spectroscopic Data (Expected)
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two methylene (-CH₂-) groups. The methylene group attached to the amino group (-NH₂) would likely appear as a triplet, and the methylene group attached to the nitrate group (-ONO₂) would also be expected to be a triplet due to coupling with the adjacent methylene protons. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrate group and the electron-donating nature of the amino group.
-
¹³C NMR: The carbon NMR spectrum would be expected to show two distinct signals for the two carbon atoms, with their chemical shifts reflecting the different electronic environments.
FTIR Spectroscopy
The infrared spectrum of 2-aminoethyl nitrate would be expected to exhibit characteristic absorption bands for its functional groups:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Around 2850-2960 cm⁻¹.
-
NO₂ stretching (asymmetric and symmetric): Strong absorptions typically in the regions of 1590-1650 cm⁻¹ and 1350-1380 cm⁻¹, characteristic of the nitrate group.
-
C-N stretching: Around 1020-1250 cm⁻¹.
-
N-O stretching: Around 850-900 cm⁻¹.
Mass Spectrometry
In a mass spectrum, 2-aminoethyl nitrate (molecular weight 106.08) would be expected to show a molecular ion peak (M⁺) at m/z 106. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂) leading to a fragment at m/z 60, or cleavage of the C-C bond, resulting in fragments corresponding to [CH₂NH₂]⁺ (m/z 30) and [CH₂ONO₂]⁺.
Mechanism of Action: Vasodilator Signaling Pathway
2-Aminoethyl nitrate exerts its vasodilatory effects through the nitric oxide (NO) signaling pathway.[5][6][7] The bioactivation of 2-aminoethyl nitrate to release NO is thought to involve the enzyme xanthine oxidase.[5][8] Once released, NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[9][10] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] Elevated levels of cGMP subsequently activate cGMP-dependent protein kinase (PKG), which through a series of downstream phosphorylation events, leads to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.[9][11][12][13]
Diagram of the Vasodilator Signaling Pathway of 2-Aminoethyl Nitrate
References
- 1. Aminoethyl Nitrate | C2H6N2O3 | CID 26001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Aminoethyl nitrate – the novel super nitrate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Xanthine oxidase catalyzes anaerobic transformation of organic nitrates to nitric oxide and nitrosothiols: characterization of this mechanism and the link between organic nitrate and guanylyl cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cGMP Signaling and Vascular Smooth Muscle Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 11. ahajournals.org [ahajournals.org]
- 12. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
